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7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

PDE2A inhibition Kinase selectivity CNS drug discovery

7-[1-(4-Fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (C16H12FN5O, MW 309.30 g/mol) belongs to the pyrido-triazolo-pyrimidinone heterocyclic family, a scaffold associated with phosphodiesterase 2A (PDE2A) inhibition. Its core architecture comprises a fused tricyclic system bearing a 1-(4-fluorophenyl)ethyl substituent at the N7 position, a motif that distinguishes it from simpler 7-aryl or 7-benzyl analogs.

Molecular Formula C16H12FN5O
Molecular Weight 309.30 g/mol
Cat. No. B6093988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC16H12FN5O
Molecular Weight309.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N2C=CC3=C(C2=O)C=NC4=NC=NN34
InChIInChI=1S/C16H12FN5O/c1-10(11-2-4-12(17)5-3-11)21-7-6-14-13(15(21)23)8-18-16-19-9-20-22(14)16/h2-10H,1H3
InChIKeyUUUJBJJHXUIRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[1-(4-Fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Procurement-Grade Structural and Preliminary Target Class Overview


7-[1-(4-Fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (C16H12FN5O, MW 309.30 g/mol) belongs to the pyrido-triazolo-pyrimidinone heterocyclic family, a scaffold associated with phosphodiesterase 2A (PDE2A) inhibition [1]. Its core architecture comprises a fused tricyclic system bearing a 1-(4-fluorophenyl)ethyl substituent at the N7 position, a motif that distinguishes it from simpler 7-aryl or 7-benzyl analogs. Despite its plausible application in CNS-focused PDE2A inhibitor programs, no primary research papers, patents, or authoritative database records containing quantitative biological data for this exact compound were identified from permitted sources. Consequently, its differentiation relative to close analogs remains uncharacterized in the public domain.

Structural diversification tool for PDE2A inhibitor screening libraries. N7-(4-fluorophenyl)ethyl substitution may differentiate from simpler aryl/benzyl analogs.
Uncharacterized activity profile. No PDE2A IC50, selectivity panel, or cellular data are publicly available; research fit relies on scaffold potential rather than validated potency.
Not a direct replacement for known PDE2A leads with established pharmacological properties. Requires in-house profiling before target-based studies.

Why In-Class Substitution of 7-[1-(4-Fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Is Not Supported Without Direct Comparative Data


Substitution among pyrido-triazolo-pyrimidinone congeners cannot be assumed safe or functionally equivalent because minor structural variations at the N7 position—such as replacing a 1-(4-fluorophenyl)ethyl group with a benzyl, cyclohexyl, or unsubstituted phenyl moiety—have been shown in the broader [1,2,4]triazolo[1,5-a]pyrimidine PDE2A inhibitor class to cause >100-fold shifts in enzymatic IC50 and dramatic alterations in selectivity profiles [1]. However, no head-to-head or cross-study quantitative data are publicly available for the target compound versus its closest analogs (e.g., 7-benzyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one [2] or 7-(4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ). Therefore, any generic substitution decision would be based on chemical intuition rather than verifiable evidence, introducing substantial risk in scientific or industrial contexts.

N7 SAR
Minor N7-substituent changes (benzyl, cyclohexyl, unsubstituted phenyl) have been reported to cause >100-fold IC50 shifts within the triazolopyrimidine PDE2A inhibitor class. Direct substitution without target-specific data may introduce unpredictable potency alterations.
Selectivity
No selectivity profiling data exist for this compound. Class-level evidence shows that closely related analogs can exhibit multi-target polypharmacology (PDE, kinase, ion channel). Uncharacterized selectivity represents experimental risk.
ADMET
No brain penetration, CYP inhibition, or pharmacokinetic data are available. Class-level ADMET properties cannot be extrapolated; the 4-fluorophenyl group may influence metabolic stability in unknown ways.

Quantitative Differentiation Evidence for 7-[1-(4-Fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Procurement-Relevant Data Audit


No Publicly Available Direct Comparative Biological Activity Data for Procurement Decision-Making

After exhaustive searching of primary research papers, patents, and authoritative databases (excluding prohibited vendor sources), no quantitative biological activity data—such as PDE2A IC50, selectivity panel results, or cellular efficacy—were found for 7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. The closest structurally characterized analogs within the [1,2,4]triazolo[1,5-a]pyrimidine PDE2A inhibitor series (e.g., compound 46 in Tresadern et al. [1]) exhibit PDE2A IC50 values ranging from 0.89 to 2340 nM, demonstrating that even subtle N7 and C2 modifications produce orders-of-magnitude potency differences. Without target-specific data for the compound of interest, no evidence-based differentiation claim can be made relative to these analogs.

PDE2A inhibitory potency
Class-level inference
PDE2A IC50
Target compound: No data available
Class reference (Compound 46): 1.3 ± 0.39 nM; series range 0.89–2340 nM
Substitution risk spans >2000-fold potency range; evidence-based procurement not supported.
Requires in vitro PDE2A assay profiling.
PDE2A inhibition Kinase selectivity CNS drug discovery

Absence of Target Engagement or Selectivity Profiling Data Precludes Differentiation from Multi-Kinase Inhibitors

The pyrido-triazolo-pyrimidinone scaffold is also claimed in patents as a GCN2 kinase inhibitor [1] and as a potassium channel modulator [2], indicating polypharmacology potential. The target compound's selectivity across PDE isoforms, kinases, and ion channels has not been reported. In contrast, the PDE2A lead compound 46 (Tresadern et al.) demonstrated approximately 100-fold selectivity over other PDE enzymes [3]. Without analogous selectivity data for 7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, its suitability as a selective tool cannot be assumed.

PDE isoform selectivity
Class-level inference
Selectivity vs PDE1,3-11
Target compound: No data available
Class reference (Compound 46): ~100-fold selectivity over other PDEs
Uncharacterized selectivity cannot exclude off-target kinase or ion channel activity.
Kinase panel profiling recommended before use as a selective tool.
Selectivity profiling Off-target risk Kinase panel

No In Vivo Pharmacokinetic, Brain Penetration, or Toxicology Data Available for Risk Assessment

For CNS-targeted PDE2A inhibitors, adequate brain exposure and a clean cytochrome P450 (CYP) profile are critical procurement criteria. The PDE2A lead compound 46 demonstrated clean CYP profiles and in vivo target occupancy [1]. No corresponding absorption, distribution, metabolism, excretion, or toxicity (ADMET) data are publicly available for 7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. The 4-fluorophenyl substituent may influence metabolic stability and transporter interactions, but the direction and magnitude of these effects cannot be predicted from class-level data alone.

CYP & brain penetration profile
Class-level inference
CYP inhibition & CNS exposure
Target compound: No data available
Class reference (Compound 46): Clean CYP profile; in vivo target occupancy demonstrated
Absence of ADMET data prevents comparison with drug-like class leads.
Metabolic stability and brain exposure must be determined empirically.
Pharmacokinetics Brain penetration Drug metabolism

Research and Industrial Application Scenarios for 7-[1-(4-Fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Based on Available Class-Level Evidence


Exploratory PDE2A Inhibitor Screening Library Expansion

This compound serves as a structural diversification element for screening libraries targeting PDE2A, where the 1-(4-fluorophenyl)ethyl N7 substituent may introduce novel binding interactions compared to simple 7-aryl or 7-alkyl analogs. The PDE2A lead optimization campaign by Tresadern et al. (2020) demonstrated that N7-substituent variation modulates potency across a >2000-fold IC50 range, supporting the rationale for including this compound in focused screening cascades. [1]

Scaffold-Hopping Reference for GCN2 Kinase Inhibitor Programs

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core has been claimed as a GCN2 kinase inhibitor scaffold in recent patent literature (WO2025043350A1). This compound may serve as a reference for structure-activity relationship (SAR) studies comparing PDE2A and GCN2 selectivity determinants, provided that target-specific data are generated. [2]

Negative Control or Inactive Comparator for Validated PDE2A Tool Compounds

Given the wide potency range within the [1,2,4]triazolo[1,5-a]pyrimidine class, this compound may exhibit significantly lower PDE2A affinity than optimized leads such as compound 46 (IC50 = 1.3 nM). If confirmed inactive, it could be employed as a structurally matched negative control, enhancing the scientific rigor of target validation studies. Without measured data, this application remains speculative.

Application
Selection Property
Validation Focus
Exploratory PDE2A inhibitor screening library expansion
N7-substituent structural diversification
PDE2A enzymatic assay potency range
Scaffold-hopping reference for GCN2 kinase programs
Pyrido-triazolo-pyrimidinone core comparison
Kinase selectivity panel across PDE and GCN2
Structurally matched negative control candidate
Low PDE2A affinity confirmation
In vitro PDE2A IC50 determination
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